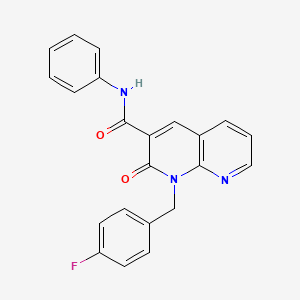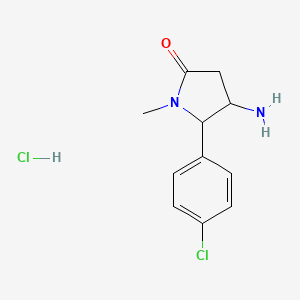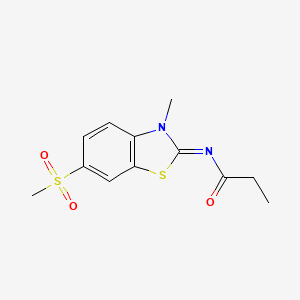![molecular formula C22H18N2O3 B3007096 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921919-16-6](/img/structure/B3007096.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, involves a multi-step process starting from o-phenylenediamine. This process yields good to excellent results, indicating a reliable method for creating such complex molecules . Similarly, the synthesis of dibenz[b,f][1,4]oxazepine derivatives from 2,4,6-trinitrobenzoic acid through nucleophilic displacement of nitro groups has been reported. This method involves intramolecular reactions and subsequent reactions with O- and S-nucleophiles, leading to mono- or bis-substitution of nitro groups . These methods provide a foundation for the synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction and Density Functional Theory (DFT). The charge distributions at different atomic sites were computed using the natural bond orbital (NBO) method, and regions of electrophilic and nucleophilic reactivity were visualized using molecular electrostatic potential (MEP) maps . These techniques are essential for understanding the molecular structure of this compound and predicting its reactivity.
Chemical Reactions Analysis
The reactivity of dibenz[b,f][1,4]oxazepine derivatives has been explored, showing that the nitro group in position 3 is displaced first, which is a contrast to the reactivity patterns observed in benzoannulated five-membered heterocycles . This information is crucial for understanding the chemical reactions that this compound might undergo, especially in the context of nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, with a focus on their nonlinear optical (NLO) properties. Computational hyperpolarizability studies have identified certain compounds as promising candidates for NLO applications . While the NLO properties of this compound are not directly reported, the methods used can be applied to this compound to predict its physical and chemical properties.
Case Studies
The development of potent serotonin-3 (5-HT3) receptor antagonists has been a significant area of research. The structure-activity relationship (SAR) studies have shown that certain N-alkylated benzamide derivatives exhibit potent 5-HT3 receptor antagonistic activity . Although this compound is not directly mentioned, the methodologies and SAR studies provide a framework for evaluating its potential biological activity.
Aplicaciones Científicas De Investigación
Chemical Reactions and Rearrangements
Research on benzodiazepinooxazoles, closely related to the chemical structure of interest, has explored their reactions and rearrangements. For example, studies have shown how treatment with dimethyl formamide and sodium hydride leads to the formation of exo-methylene compounds and isoindoles, providing insights into the mechanistic aspects of these reactions (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Solid Form Screening and Crystal Structure Prediction
Investigations have been conducted on the polymorphism of related small molecule drugs, including those with structures similar to the chemical . For instance, a study compared the solid forms of two related molecules, uncovering differences in their hydrogen bonding and experimental solid form landscapes (Braun, McMahon, Koztecki, Price, & Reutzel-Edens, 2014).
Antibacterial Agents Development
Compounds with a benzo[d]thiazolyl structure, akin to the chemical in focus, have been synthesized and evaluated for their antibacterial activity. These compounds displayed significant antibacterial activity, especially against certain bacteria, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).
Metabolic Pathways in Drug Metabolism
Studies on carbamazepine metabolism, involving structures related to the chemical of interest, have revealed insights into enzymatic hydrolysis processes and the formation of key metabolites in humans (Bellucci, Berti, Chiappe, Lippi, & Marioni, 1987).
Serotonin-3 Receptor Antagonists
Research into developing potent serotonin-3 receptor antagonists has involved compounds with similar structural features. Such studies have provided valuable structure-activity relationship insights, contributing to the development of more effective drugs (Harada et al., 1995).
Novel Polycyclic Systems Development
The synthesis and structure of novel fused polycyclic systems containing fragments like 1,4-benzodiazepine and isoindolinone have been investigated. These studies have led to the creation of new compounds with potential applications in various fields (Ukhin et al., 2011).
Biomass-Involved Synthesis Strategies
Efficient methods for assembling novel benzo-fused N-heterocycles have been developed, demonstrating the versatility and potential of biomass-derived compounds in synthesizing diversified heterocyclic structures (Zhang et al., 2015).
Propiedades
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-8-10-20-18(12-14)24(2)22(26)17-13-16(9-11-19(17)27-20)23-21(25)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLKNMDNIFNJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)



